(4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone
Description
This compound features a benzo[b][1,4]thiazine core substituted with a 4-ethoxyphenyl group at position 4, a fluorine atom at position 6, and a 1,1-dioxido (sulfone) moiety. The morpholino methanone group at position 2 introduces a polar, water-solubilizing element. The ethoxyphenyl substituent may enhance lipophilicity, while the morpholine group improves pharmacokinetic properties like solubility and metabolic stability .
Properties
IUPAC Name |
[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O5S/c1-2-29-17-6-4-16(5-7-17)24-14-20(21(25)23-9-11-28-12-10-23)30(26,27)19-8-3-15(22)13-18(19)24/h3-8,13-14H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COECSCYCMVURNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone is a synthetic derivative of benzothiazine, characterized by its unique heterocyclic structure comprising both sulfur and nitrogen. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anti-inflammatory and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 437.5 g/mol. The structure features a benzothiazine core with various substituents that enhance its biological activity.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 437.5 g/mol |
| Solubility | High (due to morpholino group) |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The benzothiazine core can mimic natural substrates or inhibitors, facilitating binding to active sites on enzymes or receptors. This interaction modulates various biological pathways, potentially leading to therapeutic effects.
The presence of the morpholino group enhances solubility and bioavailability, which is crucial for effective cellular interaction. This compound may act as an allosteric modulator, influencing metabolic pathways important in diseases such as cancer and inflammation.
Biological Activities
Research indicates that compounds similar to This compound exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that benzothiazine derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, leading to reduced inflammation in vivo.
- Antimicrobial Properties : Preliminary data suggest potential activity against specific bacterial strains, although further studies are needed to confirm these effects.
Case Studies and Research Findings
Recent studies have explored the biological activities of similar benzothiazine derivatives:
- Anticancer Studies : A study demonstrated that derivatives with a similar structure showed IC50 values below 10 μM against cancer cell lines, indicating significant cytotoxicity .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of morpholino-substituted compounds, revealing their ability to reduce inflammation markers in animal models .
- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with target proteins, suggesting specific binding interactions that could be exploited for drug design .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to (4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone exhibit significant antiproliferative effects against various cancer cell lines. The fluorinated aromatic rings enhance binding affinity to biological targets, potentially inhibiting tumor growth and proliferation .
2. Enzyme Inhibition
This compound may serve as a potent inhibitor for specific enzymes involved in metabolic pathways. The dioxido group is known to facilitate interactions with active sites of enzymes, making it a candidate for drug development targeting metabolic disorders .
3. Drug Development
The compound's structure allows for modifications that can lead to derivatives with improved pharmacokinetic properties. Its unique combination of functional groups positions it as a promising lead in the development of new therapeutic agents.
Pharmacological Insights
1. Binding Affinity Studies
Utilizing techniques such as X-ray fluorescence spectrometry, researchers have investigated the binding selectivity of this compound with various receptors. These studies are crucial for understanding how modifications to the structure can influence therapeutic efficacy and safety profiles .
2. Mechanism of Action
The mechanism involves interaction with specific molecular targets, which may include receptors or enzymes pivotal in disease pathways. The morpholine moiety enhances solubility and bioavailability, contributing to the compound's therapeutic potential.
Material Science Applications
1. Advanced Materials Development
The unique structural characteristics of This compound allow it to be used as a building block for synthesizing advanced materials with tailored properties such as thermal stability and electrical conductivity.
2. Organic Electronics
Research into the use of this compound in organic electronic devices has shown promise due to its electronic properties derived from the aromatic systems present in its structure.
Case Study 1: Antiproliferative Activity
In a study examining the antiproliferative effects of various derivatives of benzo[b][1,4]thiazines, This compound demonstrated significant activity against human cancer cell lines compared to standard chemotherapeutic agents. The study highlighted the importance of fluorination in enhancing biological activity.
Case Study 2: Enzyme Interaction
A detailed investigation into enzyme binding revealed that this compound effectively inhibits specific enzymes involved in cancer metabolism. The study utilized kinetic assays to demonstrate that modifications to the morpholine group significantly affected binding affinity and inhibition rates .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Functional Group Analogues
Triazole Derivatives (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone)
- Structural Similarities : Both compounds feature sulfonyl groups and fluorinated aromatic rings. The triazole core in ’s compound contrasts with the benzo[b][1,4]thiazine in the target molecule.
- Functional Differences: The triazole derivatives lack the morpholino methanone group, which reduces their solubility. The presence of a thioether linkage in the triazole compound may confer greater metabolic instability compared to the sulfone-stabilized thiazine core .
Thiazolidinones (e.g., 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone)
- Substituent Comparison: The methoxyphenyl groups in ’s thiazolidinone are less lipophilic than the ethoxyphenyl group in the target compound.
- Core Activity: Thiazolidinones are associated with antimicrobial and anti-inflammatory activity, whereas the benzo[b][1,4]thiazine sulfone may target kinases or proteases due to its rigid, planar structure .
Sulfonyl-Containing Analogues
Sulfonylurea Herbicides (e.g., Ethametsulfuron Methyl Ester)
- Structural Overlap: Both compounds include sulfonyl groups, but the herbicide’s triazine core and urea linkage differ significantly from the thiazine-morpholino system.
- Bioactivity : Sulfonylureas inhibit acetolactate synthase in plants, while the target compound’s sulfone group may enhance binding to mammalian enzymes via polar interactions .
Morpholino-Containing Analogues
Morpholino-Triazine Derivatives (e.g., 4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic Acid)
- Morpholine Impact: The morpholino group in both compounds improves aqueous solubility. However, the triazine core in ’s derivative offers different electronic properties compared to the electron-deficient benzo[b][1,4]thiazine sulfone.
- Pharmacokinetics: Morpholino groups are known to reduce cytochrome P450-mediated metabolism, a feature shared by both compounds .
Comparative Data Table
Key Research Findings
- Sulfone Role: The 1,1-dioxido group in the target compound enhances electrostatic interactions with target proteins, a feature shared with sulfonylurea herbicides but absent in non-sulfone analogues .
- Fluorine Impact: The 6-fluoro substituent increases metabolic stability and bioavailability compared to non-fluorinated thiazine derivatives, as seen in fluorinated triazole compounds .
- Morpholino Advantage: The morpholino methanone group improves solubility and reduces hepatotoxicity risks, similar to morpholino-triazine hybrids in .
Methodological Considerations in Similarity Analysis
As highlighted in , structural similarity assessments rely on molecular descriptors (e.g., pharmacophore alignment, topological indices). The target compound’s unique combination of sulfone, fluorine, and morpholino groups places it in a distinct chemical space compared to triazoles or thiazolidinones, despite partial functional group overlap .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
